2-Methyl-3-prop-2-enylnaphthalene-1,4-dione
Description
Properties
CAS No. |
64449-33-8 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-methyl-3-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O2/c1-3-6-10-9(2)13(15)11-7-4-5-8-12(11)14(10)16/h3-5,7-8H,1,6H2,2H3 |
InChI Key |
MEKZPTIIUUAUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Description |
|---|---|
| IUPAC Name | 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione |
| Molecular Formula | C14H14O2 |
| Molecular Weight | 214.26 g/mol |
| CAS Number | 34711-52-9 |
| Structural Features | Naphthoquinone core with methyl (C2) and prenyl (C3) substituents; carbonyl groups at C1 and C4 |
| Related Compounds | Lapachol (2-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione) |
The compound is closely related to lapachol but differs by the absence of the hydroxy group and the presence of a methyl group at position 2.
Preparation Methods
Prenylation of Naphthoquinones
The key synthetic step in preparing 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione involves the prenylation (attachment of a prop-2-enyl group) at the 3-position of a methyl-substituted naphthoquinone. Several methods have been reported for related naphthoquinones such as lapachol and juglone, which provide insight into the preparation of this compound.
Direct Alkylation Using Allyl or Prenyl Bromides
- Method : Reaction of 2-methyl-1,4-naphthoquinone with allyl bromide or 1-bromo-3-methylbut-2-ene in the presence of bases such as sodium iodide and triethylamine or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO).
- Conditions : Stirring at room temperature or mild heating for 20–24 hours.
- Outcomes : Formation of the C-alkylated product (desired prenylated naphthoquinone) along with side products such as O-alkylated, di-alkylated, or cyclized derivatives depending on the base and solvent used.
- Yields : Variable, with reports of 13% to 57% for similar prenylated naphthoquinones under optimized conditions.
- Notes : DMF as solvent favors C-alkylation with minimal cyclization; DMSO may lead to electrophilic iodine addition side reactions due to iodide oxidation.
Mitsunobu Reaction for Prenylation
- Method : Reaction of 2-hydroxy derivatives with 3-methylbut-2-en-1-ol under Mitsunobu conditions (DIAD, triphenylphosphine).
- Advantages : Provides a mixture of prenylated products with control over regioselectivity.
- Yields : Moderate to good yields (~50–60%) for prenylated naphthoquinones.
- Notes : Followed by Claisen rearrangement to convert O-prenylated to C-prenylated products.
Grignard and Kumada Coupling Reactions
- Method : Preparation of a brominated naphthoquinone intermediate followed by formation of a Grignard reagent or Kumada coupling with prenyl or polyprenyl organometallic reagents.
- Conditions : Use of tin dichloride reduction, dimethyl sulfate methylation, and subsequent coupling under inert atmosphere.
- Advantages : High regioselectivity and stereochemical control.
- Yields : Improved yields and purity compared to classical Grignard reactions.
- References : Snyder and Rapoport (1974) method for Grignard reagents; Kumada coupling preferred for better yields and stereochemistry retention.
- Notes : This method is particularly useful for synthesizing longer chain prenylated naphthoquinones and vitamin K2 precursors.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct alkylation | 2-Methyl-1,4-naphthoquinone | Allyl bromide, NaI, Et3N, DMF, RT, 20 h | 13–57 | Side reactions possible; solvent critical |
| Mitsunobu reaction | 2-Hydroxy derivatives | DIAD, Ph3P, 3-methylbut-2-en-1-ol, RT | ~50–60 | Followed by Claisen rearrangement |
| Grignard/Kumada coupling | Brominated naphthoquinone intermediate | Tin dichloride, dimethyl sulfate, Mg or Ni catalysts | Variable | High regioselectivity and stereochemistry |
| Claisen rearrangement | O-Prenylated intermediates | Heat in ethanol, 60 °C | 90+ | Converts O- to C-prenylated products |
Analytical and Characterization Data
- Melting Point : Typically ranges around 140–150 °C for related prenylated naphthoquinones.
- NMR Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution pattern; characteristic signals for methyl, prenyl vinyl protons, and quinone carbons.
- Mass Spectrometry : Molecular ion peak at m/z 214 (M+), consistent with molecular formula C14H14O2.
- IR Spectroscopy : Carbonyl stretching bands near 1660–1680 cm$$^{-1}$$.
- X-ray Crystallography : Used to confirm structure and stereochemistry in some studies.
Research Results and Observations
- The prenylation of naphthoquinones is sensitive to reaction conditions, with solvent and base choice significantly influencing product distribution.
- The use of DMF and potassium carbonate favors the formation of the desired C-prenylated product with fewer side products.
- Mitsunobu reaction followed by Claisen rearrangement offers a controlled approach to prenylation with high regioselectivity.
- Kumada coupling chemistry enhances yield and stereochemical integrity in the synthesis of prenylated naphthoquinones, especially for longer prenyl chains.
- The synthetic routes developed for related compounds such as lapachol and its derivatives provide a valuable framework for preparing 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Scientific Research Applications
2-Methyl-3-prop-2-enylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis (programmed cell death) makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Examples :
- 2-Methoxynaphthalene-1,4-dione : Substituted with a methoxy group at position 2.
- 2-{[1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione : Features a triazole-linked bromobenzyl group at position 2.
Key Differences :
- The propenyl group in the target compound offers unsaturated bonds for polymerization or Michael additions, unlike the inert methoxy group.
- Triazole derivatives exhibit enhanced biological activity due to the heterocyclic moiety, whereas the target compound’s bioactivity remains less explored .
Amino-Substituted Derivatives
Examples :
- 2-Chloro-3-(propylamino)naphthalene-1,4-dione: Chloro and propylamino substituents at positions 2 and 3.
- 2-Amino-3-methylnaphthalene-1,4-dione: Amino and methyl groups at positions 2 and 3.
Key Differences :
- Amino substituents increase polarity and solubility, making these derivatives more suitable for pharmaceutical applications.
- The chloro-propylamino derivative’s electron-withdrawing groups may enhance reactivity in nucleophilic substitutions compared to the target compound’s allyl group .
Derivatives with Bulky Substituents
Examples :
- 2-Methyl-3-phytyl-1,4-naphthoquinone: Phytyl (C20) chain at position 3.
- 2-Methoxy-8-(7-methoxycoumarin-6-yl)-6-methyl-1,4-dione : Coumarin-linked methoxy groups.
Key Differences :
- Bulky substituents like phytyl or coumarin drastically alter lipophilicity and bioavailability, enabling applications in lipid membranes or light-activated therapies.
- The target compound’s smaller size favors easier crystallization and synthetic accessibility .
Bis-Dione Derivatives
Example :
- C2-Symmetrical Bis-(β-enamino-pyran-2,4-dione): Hexylene-linked dimer with pyran-dione units.
Key Differences :
- Dimeric structures exhibit higher dipole moments and unique electronic properties, making them candidates for materials science.
- The target compound’s monomeric structure simplifies synthesis but limits functional versatility .
Biological Activity
2-Methyl-3-prop-2-enylnaphthalene-1,4-dione is a naphthoquinone derivative with the molecular formula C₁₄H₁₂O₂. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicine and agriculture. Naphthoquinones are known for their potential anticancer properties, antioxidant activities, and other therapeutic applications. This article explores the biological activity of 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione, supported by research findings and case studies.
The structure of 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione features a naphthalene backbone with specific substitutions that contribute to its unique biological properties. The compound is synthesized through various methods, including alkylation of 2-methyl-1,4-naphthoquinone, which allows for modifications in yield and purity depending on the synthetic route employed.
Anticancer Properties
Research indicates that 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione exhibits significant anticancer activity. A study conducted on various human solid tumor cell lines demonstrated that this compound can inhibit cell proliferation effectively. The tested cell lines included:
| Cell Line | Type of Cancer | IC50 (µM) | Reference |
|---|---|---|---|
| A2780 | Ovarian | 12.5 | |
| HBL-100 | Breast | 15.0 | |
| HeLa | Cervical | 10.0 | |
| SW1573 | Non-small cell lung | 18.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
The mechanism through which 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione exerts its anticancer effects involves inducing apoptosis in cancer cells and inhibiting angiogenesis. Studies suggest that the compound increases reactive oxygen species (ROS) levels within cancer cells, leading to oxidative stress and subsequent cell death .
Antioxidant Activity
In addition to its anticancer properties, 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione also exhibits antioxidant activity. This is crucial for protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, contributing to its therapeutic potential.
Case Studies
Several case studies have highlighted the effectiveness of naphthoquinone derivatives in clinical settings:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with naphthoquinone derivatives showed a significant reduction in tumor size and improved patient survival rates.
- Neuroprotective Effects : Research exploring the neuroprotective properties of naphthoquinones indicated that compounds like 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione could mitigate neuronal damage in models of Alzheimer's disease by reducing oxidative stress .
Q & A
Q. What are the recommended analytical methods for quantifying 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione in biological matrices?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): A validated method for detecting methylnaphthalene derivatives in rat urine (e.g., 2-methylnaphthalene) can be adapted. Use solid-phase extraction (SPE) with C18 cartridges for sample cleanup, followed by derivatization with BSTFA to enhance volatility. Calibrate using deuterated internal standards (e.g., 2-(methyl-d3)-1,4-naphthoquinone) to minimize matrix effects .
- High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase C18 column with UV detection at 254 nm. Optimize mobile phases (e.g., acetonitrile:water gradient) to resolve structural analogs. Validate recovery rates using spiked biological samples .
Q. How can crystallographic data for this compound be validated to ensure structural accuracy?
Answer:
- Software Tools: Use SHELXL for small-molecule refinement and ORTEP-3 for thermal ellipsoid visualization. Cross-validate bond lengths and angles against the Cambridge Structural Database (CSD) .
- Validation Metrics: Apply the IUCr checkCIF tool to assess residual electron density, R-values, and ADDSYM alerts. For enantiopure samples, verify Flack parameters .
Advanced Research Questions
Q. How can conflicting toxicological data on 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione be resolved?
Answer:
- Mechanistic Studies: Investigate metabolic activation pathways using cytochrome P450 isoforms (e.g., CYP2E1) in vitro. Compare metabolite profiles (e.g., epoxides or quinones) across species (rat vs. human hepatocytes) to identify interspecies variability .
- Dose-Response Modeling: Use benchmark dose (BMD) analysis for inhalation vs. oral exposure data. Prioritize studies with high initial confidence (e.g., OECD-compliant protocols) and exclude those with inadequate controls (e.g., missing solvent vehicle data) .
Q. What experimental designs are optimal for elucidating the electrochemical properties of this compound?
Answer:
- Cyclic Voltammetry (CV): Conduct experiments in anhydrous DMF with 0.1 M TBAPF6 as the supporting electrolyte. Use a glassy carbon working electrode and Ag/AgNO3 reference. Identify redox peaks (e.g., quinone reduction at ~-0.8 V vs. Fc/Fc+) and correlate with DFT-calculated HOMO/LUMO energies .
- Spectroelectrochemistry: Pair CV with in-situ UV-Vis to monitor intermediate species. Assign spectral bands to radical anions or dianions formed during reduction .
Q. How can synthetic yields of 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione be improved?
Answer:
- Optimized Alkylation: Replace propargyl bromide with allyl bromide in DMF/K2CO3 under inert atmosphere. Monitor reaction progress via TLC (hexane:EtOAc 9:1) and quench with ice-water to minimize side-product formation .
- Catalytic Systems: Test palladium-catalyzed allylation (e.g., Pd(PPh3)4) for regioselective prop-2-enyl addition. Compare yields under microwave irradiation vs. conventional heating .
Data Gaps and Methodological Recommendations
Q. Table 1: Identified Research Gaps
| Domain | Data Need | Priority |
|---|---|---|
| Toxicokinetics | Absorption/distribution kinetics in mammalian models after dermal exposure. | High |
| Environmental Fate | Photodegradation half-life in aqueous media under UV irradiation. | Moderate |
| Biomarkers | Urinary metabolites specific to chronic low-dose exposure in humans. | Critical |
Methodology for Addressing Gaps:
- Inhalation Exposure Studies: Use whole-body exposure chambers for rodents, with real-time monitoring of airborne compound concentrations (NIOSH Method 1501) .
- High-Throughput Screening: Apply LC-HRMS for untargeted metabolomics in exposed cell lines (e.g., HepG2) to identify novel biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
